molecular formula C23H21N3O5 B2651776 2-(naphthalen-1-yl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 891121-74-7

2-(naphthalen-1-yl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2651776
CAS No.: 891121-74-7
M. Wt: 419.437
InChI Key: DOZNZYWUFADLCI-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic agent for treating various diseases, including cancer, infections, and neurological disorders.

    Industry: Used in the development of new materials, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Naphthalene Moiety: This step involves the reaction of the oxadiazole intermediate with a naphthalene derivative, often through a nucleophilic substitution reaction.

    Introduction of the Acetamide Group: The final step involves the acylation of the intermediate with an appropriate acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, leading to altered cellular processes.

    Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.

    DNA/RNA Interaction: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(naphthalen-1-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
  • 2-(naphthalen-1-yl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
  • 2-(naphthalen-1-yl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

Uniqueness

2-(naphthalen-1-yl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-naphthalen-1-yl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5/c1-28-18-11-16(12-19(29-2)21(18)30-3)22-25-26-23(31-22)24-20(27)13-15-9-6-8-14-7-4-5-10-17(14)15/h4-12H,13H2,1-3H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZNZYWUFADLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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